The synthesis of 6,7-dihydroxynaphthalene-2-sulfonic acid can be accomplished through various methods:
The molecular structure of 6,7-dihydroxynaphthalene-2-sulfonic acid features:
6,7-Dihydroxynaphthalene-2-sulfonic acid participates in various chemical reactions:
The reactions typically require controlled conditions regarding temperature and pH to ensure optimal yields and product purity.
In biological or chemical systems, the mechanism of action for 6,7-dihydroxynaphthalene-2-sulfonic acid can be summarized as follows:
The melting point of this compound is reported between 220.9 °C and 222 °C . Its solubility characteristics make it suitable for various applications where aqueous solutions are required.
The applications of 6,7-dihydroxynaphthalene-2-sulfonic acid span several scientific fields:
6,7-Dihydroxynaphthalene-2-sulfonic acid is systematically named under IUPAC conventions as 6,7-dihydroxynaphthalene-2-sulfonic acid, reflecting the precise positioning of functional groups on the naphthalene ring system. The molecular formula C₁₀H₈O₅S (molecular weight: 240.23 g/mol) signifies a polyfunctional aromatic structure bearing two phenolic hydroxyl groups and one sulfonic acid moiety [1] [3]. The CAS Registry Number 92-27-3 provides a unique identifier for this compound, distinguishing it from isomeric or structurally similar substances [1] [3].
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 6,7-Dihydroxynaphthalene-2-sulfonic acid |
| Molecular Formula | C₁₀H₈O₅S |
| Molecular Weight | 240.23 g/mol |
| CAS Registry Number | 92-27-3 |
| Canonical SMILES | C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O |
| InChI Key | DKJVSIITPZVTRO-UHFFFAOYSA-N |
Crystallographic Properties: Experimental density measurements using X-ray diffraction (XRD) yield a value of 1.677 ± 0.06 g/cm³, indicative of a tightly packed crystalline lattice stabilized by hydrogen bonding between sulfonic acid and hydroxyl groups [3]. The compound’s topological polar surface area (TPSA) of 103 Ų further corroborates its high polarity, influencing solubility and intermolecular interactions [1].
Spectroscopic Signatures:
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.677 ± 0.06 g/cm³ |
| Predicted pKa | 0.35 ± 0.40 (sulfonic acid group) |
| Hydrogen Bond Donors | 3 (two OH, one SO₃H) |
| Hydrogen Bond Acceptors | 5 |
| Heavy Atoms | 16 |
The molecular structure exhibits prototropic tautomerism involving the hydroxylated ring. Quinoid forms may arise through reversible deprotonation of ortho-dihydroxy groups, particularly under alkaline conditions . The sulfonic acid group (-SO₃H) enhances resonance stabilization via delocalized π-electron systems, evidenced by computational predictions of low pKa values (0.35 ± 0.40) for the sulfonate proton [3]. This dual functionality allows the compound to act as an electron donor-acceptor system, which is critical in dye synthesis and coordination chemistry.
Isomeric dihydroxynaphthalene sulfonic acids exhibit distinct properties due to variations in functional group positioning:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: